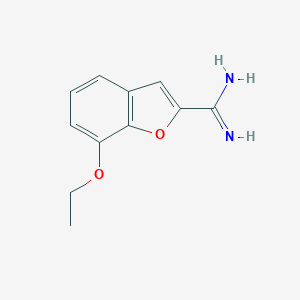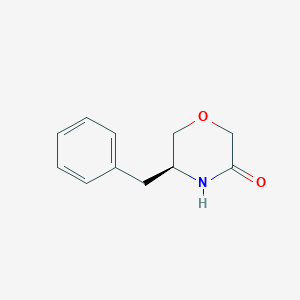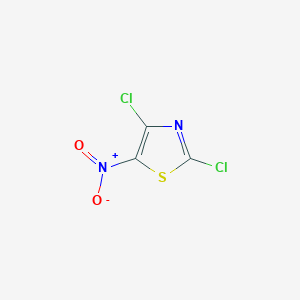![molecular formula C12H15N3OS B180886 3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 120354-21-4](/img/structure/B180886.png)
3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (TDMP) is an organic compound that has been studied for its potential applications in various scientific and medical fields. TDMP has been used in the synthesis of various compounds, such as drugs, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Pyrimidine derivatives, including those structurally related to the mentioned compound, have been extensively studied for their synthetic versatility and the ability to undergo various chemical transformations. These compounds are often synthesized through cyclization of salicylic acid derivatives or via multicomponent reactions, employing catalysts like hybrid catalysts for enhanced efficiency and selectivity (Parmar, Vala, & Patel, 2023). The functionalization of these molecules can lead to the formation of compounds with potential biological activities, making them valuable scaffolds in drug discovery.
Biological Activity
The biological activity of pyrimidine derivatives is a broad area of interest. These compounds exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities. Pyrimidines are known to inhibit various biological targets, such as enzymes and receptors, indicating their potential as therapeutic agents. For instance, substituted tetrahydropyrimidine derivatives have shown potent in-vitro anti-inflammatory activity, suggesting the possibility of further investigation for therapeutic applications (Gondkar, Deshmukh, & Chaudhari, 2013). Additionally, the structure-activity relationships (SAR) of pyrimidine derivatives have been explored to understand their biological activity better and guide the synthesis of novel compounds with enhanced efficacy and reduced toxicity (Natarajan, Helina, A. S, & A. S, 2022).
Medicinal Chemistry Applications
In medicinal chemistry, pyrimidine derivatives have been identified as promising leads for developing new drugs. Their versatile chemical structure allows for the synthesis of compounds targeting various diseases, including neurodegenerative disorders, cancer, and infectious diseases. Research efforts focus on optimizing these molecules' pharmacokinetic and pharmacodynamic profiles, aiming to improve their efficacy and safety as drug candidates. For example, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines highlight the ongoing efforts to develop new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Propriétés
IUPAC Name |
3-amino-2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-6-3-4-8-9(5-6)17-11-10(8)12(16)15(13)7(2)14-11/h6H,3-5,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMSMSNBTURPKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923347 |
Source


|
| Record name | 3-Amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
120354-21-4 |
Source


|
| Record name | Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120354214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)

![7-Azaspiro[4.5]decane](/img/structure/B180816.png)


![6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B180824.png)

![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)
![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)